molecular formula C14H18ClN3O B1433357 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride CAS No. 1333249-14-1

6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride

Cat. No.: B1433357
CAS No.: 1333249-14-1
M. Wt: 279.76 g/mol
InChI Key: OTOYAWAOBJIFKS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThe nature of these interactions often involves binding to specific sites on the biomolecules, which can result in inhibition or activation of enzymatic activities .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce DNA damage in certain cell types, which can lead to apoptosis or programmed cell death. Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that can inhibit DNA replication and transcription. This binding interaction can also lead to the activation of DNA repair pathways. Furthermore, it has been found to inhibit certain enzymes, such as topoisomerases, which are crucial for DNA unwinding during replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to light or high temperatures. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into the nucleus, where it can exert its effects on DNA .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial DNA and function. Understanding its subcellular localization helps in elucidating its mechanism of action .

Comparison with Similar Compounds

6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-methoxy-4-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c1-18-11-2-3-13-12(10-11)14(4-5-16-13)17-8-6-15-7-9-17;/h2-5,10,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOYAWAOBJIFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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